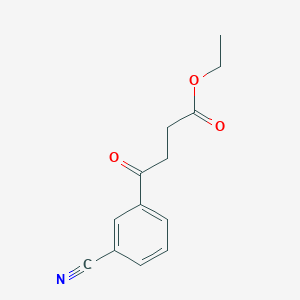

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate, also known as ethyl cyanoacetate, is an important organic compound that has been widely used in scientific research applications. It is a colorless liquid with a fruity odor and is soluble in water, ethanol, and ether. Ethyl cyanoacetate is a versatile compound that can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Aplicaciones Científicas De Investigación

Metabolic Pathway Insights :

- Mephenytoin, a drug with a somewhat related structure, was studied for its metabolic pathways in humans. The major metabolite, identified through various analytical techniques, highlights the significance of understanding the metabolic fate of such compounds (Küpfer et al., 1980).

Toxicokinetics and Biomarker Identification :

- Ethyl tert-butyl ether (ETBE) exposure was studied to understand its uptake, disposition, and proposed metabolites. This research can be insightful for studying similar ethyl compounds and understanding their kinetics and potential impact on human health (Nihlen et al., 1998).

Forensic Science Applications :

- Research into the inhalation and transdermal resorption of hand sanitizer ethanol and its conversion into ethyl glucuronide in urine reflects the importance of understanding the biological fate of ethyl compounds in forensic contexts (Arndt et al., 2014).

Clinical Toxicology :

- The study of 4-Methylpyrazole as an alternative treatment for ethylene glycol intoxication demonstrates the clinical importance of researching ethyl compounds and related antidotes in toxicology (Baud et al., 1986).

Mecanismo De Acción

Target of Action

It’s known that the compound is used in the synthesis of various heterocyclic compounds . These compounds often have diverse biological targets, depending on their specific structures and functional groups.

Mode of Action

It’s known that the compound can participate in various chemical reactions to form heterocyclic compounds . For instance, it can undergo a reaction mechanism that includes the formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group .

Biochemical Pathways

The compound is known to be involved in the synthesis of various heterocyclic compounds . These compounds can affect a wide range of biochemical pathways, depending on their specific structures and functional groups.

Result of Action

As a precursor in the synthesis of various heterocyclic compounds , its action can lead to the formation of these compounds, which can have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

ethyl 4-(3-cyanophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)7-6-12(15)11-5-3-4-10(8-11)9-14/h3-5,8H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADDINRTTLLMQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.